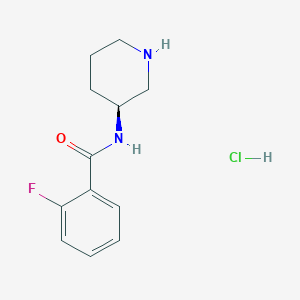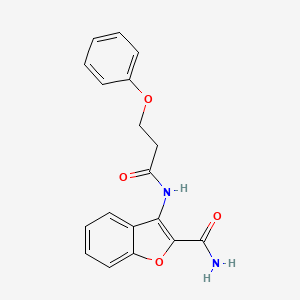
3-(3-Phenoxypropanamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuroprotective and Antioxidant Effects
The study of novel benzofuran-2-carboxamide derivatives, including the synthesis of a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, has shown promising neuroprotective and antioxidant activities. The derivatives were tested for their ability to protect against NMDA-induced excitotoxic neuronal cell damage, with compound 1f and 1j demonstrating significant neuroprotective action. These findings indicate that specific substitutions on the benzofuran moiety are crucial for neuroprotective and antioxidant properties .
Synthesis from Phenoxyacrylates
A novel synthesis approach for benzofurans from phenols and propiolate through oxidative cyclization has been developed. This method utilizes Pd(OAc)2/PPh3 and CF3CO2Ag to transform (E)-type 3-phenoxyacrylates into benzofurans under air pressure. The process is efficient and can be performed in one pot, suggesting a potential pathway for the synthesis of 3-(3-Phenoxypropanamido)benzofuran-2-carboxamide .
Biological Evaluation of Carboxamide Derivatives
New 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and evaluated for antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using various spectroscopic techniques, indicating a potential for developing new bioactive chemical entities .
Cholinesterase Inhibitory Activity
Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized and tested as cholinesterase inhibitors. Some of these compounds showed potent inhibitory effects, with additional studies revealing their ability to inhibit Aβ self-aggregation, which is relevant for neurodegenerative diseases .
Anti-inflammatory, Analgesic, and Antipyretic Agents
A microwave-assisted one-pot parallel approach was used to synthesize benzofuran-2-carboxamides with significant biological and medicinal importance. These compounds were tested for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives showing potent effects .
Sequential Pd-Catalyzed Synthesis
A general and efficient synthesis of 2-benzofuran-2-ylacetamides was developed based on sequential homobimetallic catalysis. This method involves a Pd(0)-catalyzed aminodeallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization, which could be relevant for the synthesis of various benzofuran carboxamide derivatives .
Three-Component Synthesis
A new synthesis method for benzofurans was developed using a three-component, regiospecific intramolecular heterocyclization reaction. This environmentally benign method uses tungstate sulfuric acid as a catalyst and provides access to a variety of 2-aryl-3-benzamido benzofurans .
Antiproliferative Effects on Tumour Cell Lines
Novel benzofuran-2-carboxamides were synthesized and tested for their antiproliferative effects on tumor cell lines. Some compounds, particularly 2-imidazolynyl and 2-N-acetamidopyridyl substituted derivatives, showed selective concentration-dependent antiproliferative effects and induced apoptosis or other cell death mechanisms .
Anti-TB Study
The synthesis of 3-hydroxy-1-benzofuran-2-carbohydrazide and its docking with cancer cell and bacterial biomarkers revealed strong activity against mycobacterium tuberculosis. This compound was also predicted to be class III toxic, indicating a moderate level of toxicity .
Antimicrobial Evaluation and Docking Studies
A series of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides were synthesized and characterized. These molecules underwent biological evaluation and molecular docking studies, which were reported in the research article .
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized a series of benzofuran carboxamide derivatives and evaluated their in vitro antimicrobial, anti-inflammatory, and radical scavenging activities. These compounds were characterized by NMR, IR, Mass, and X-ray crystallographic techniques, indicating a broad interest in developing new bioactive chemical entities with potential therapeutic applications (A. Lavanya, R. Sribalan, V. Padmini, 2017).
Antimicrobial and Anti-inflammatory Properties
A series of benzofuran-2-carboxamides synthesized through a microwave-assisted one-pot parallel approach exhibited in vivo anti-inflammatory, analgesic, and antipyretic activities. This study highlights the medicinal significance of benzofuran-2-carboxamide derivatives and their potential as therapeutic agents (Yong-Sheng Xie et al., 2014).
Neuroprotective and Antioxidant Effects
Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells and in vitro bioassays. Some derivatives exhibited significant protection against NMDA-induced excitotoxic neuronal cell damage, indicating their potential for treating neurodegenerative diseases (Jungsook Cho et al., 2015).
Modular Synthesis Approaches
A modular approach to synthesize benzofurans, 2H-chromenes, and benzoxepines via Claisen rearrangement and ring-closing metathesis was described. This strategy provides an efficient route to produce phenylpropanoid natural products and highlights the versatility of benzofuran derivatives in synthetic chemistry (S. Kotha, B. Solanke, 2022).
Diversity-Oriented Synthesis
Efficient synthetic protocols for preparing libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds were reported. These protocols aim to achieve variation in physicochemical properties for the discovery of biologically active compounds, demonstrating the importance of benzofuran derivatives in drug discovery (Liena Qin et al., 2017).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a manner that leads to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
These could potentially include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
properties
IUPAC Name |
3-(3-phenoxypropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c19-18(22)17-16(13-8-4-5-9-14(13)24-17)20-15(21)10-11-23-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMIMTWCWSPYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)
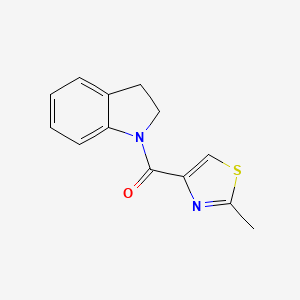
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)
![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)
![5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2547105.png)
![N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2547106.png)
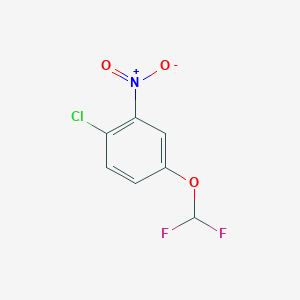
![2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2547110.png)


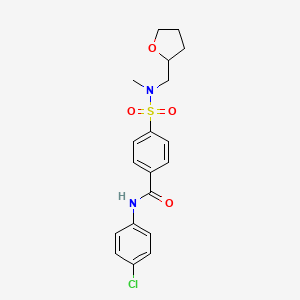
![1-(indolin-1-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2547114.png)
